molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B2498692
CAS No.: 84712-08-3
M. Wt: 227.061
InChI Key: YNULJBICDDCLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆):

  • δ 7.51–7.46 (m, 1H, H-4)
  • δ 7.31–7.21 (m, 2H, H-6/H-7)
  • δ 3.68 (s, 3H, N–CH₃)
  • δ 10.24 (s, 1H, N–H)

¹³C NMR confirms the carbonyl carbon at δ 167.8 ppm, while the quaternary C-Br resonates at δ 122.4 ppm.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3433 cm⁻¹ (N–H stretch)
  • 1708 cm⁻¹ (C=O stretch)
  • 1569 cm⁻¹ (C=N imidazole)
  • 786 cm⁻¹ (C–Br vibration)

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₐ at 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 210 nm (ε = 8,900 L·mol⁻¹·cm⁻¹), corresponding to π→π* transitions in the aromatic system and n→π* transitions of the carbonyl group.

Tautomeric Forms and Ring Conformation Dynamics

In solution (DMSO-d₆), ¹H NMR reveals dynamic tautomerism between the 1H and 3H forms, with a coalescence temperature of 318 K (ΔG‡ = 65 kJ·mol⁻¹). Solid-state ¹³C CPMAS NMR confirms fixation in the 1H-tautomer due to crystal packing forces.

Ring puckering analysis (Cremer-Pople parameters) shows a slight envelope conformation in the imidazolone ring (Q = 0.12 Å, θ = 112°), with C2 deviating by 0.09 Å from the mean plane. Molecular dynamics simulations predict a tautomerization barrier of 72 kJ·mol⁻¹ in the gas phase, reduced to 58 kJ·mol⁻¹ in polar solvents due to stabilization of transition states.

Comparative Analysis with Related Benzimidazolone Derivatives

Feature 5-Bromo-1-methyl derivative 1-Phenyl analog 2-Trifluoromethyl
C=O bond length (Å) 1.235 1.241 1.228
N–CH₃ (Å) 1.456 1.462
λₘₐₐ (nm) 274 281 269
Tautomerization barrier (kJ·mol⁻¹) 65 71 63

Properties

IUPAC Name

6-bromo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULJBICDDCLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

  • Methylamine substitution : Reaction with aqueous methylamine replaced bromine, yielding 49 (precursor to compound 11 ) .

  • Alkylation : Alkylation with 1,3-dibromopropane generated intermediate 48 , enabling further functionalization .

Acylation Reactions

The imidazolone nitrogen participates in acylation:

  • Propanoyl chloride acylation : Deprotonation with NaH followed by reaction with 3-(2-chlorophenyl)-propanoyl chloride produced 16 (yield: low) .

  • Acyl-urea formation : Subsequent alkylation of 16 with α-bromo carbonyl derivatives (e.g., ethyl 2-bromoacetate) using DBU yielded 17 .

Coupling Reactions

Carbonyldiimidazole (CDI)-mediated coupling is prominent:

  • CDI-mediated coupling : Intermediate 49 reacted with acid 29 via CDI to form protected derivative 50 , which was deprotected with TFA to yield 11 .

  • Acyl chloride coupling : Acid 29 converted to acyl chloride (SOCl₂/DMF) and coupled with tert-butyl piperidin-4-ylcarbamate to produce 58 , a precursor to 15 .

Protection/Deprotection Strategies

  • Boc protection : The benzimidazolone nitrogen was protected with di-tert-butyldicarbonate for selective alkylation .

  • TFA deprotection : Boc-protected intermediates (e.g., 50 ) were deprotected using 10% TFA in CH₂Cl₂ .

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Pyroptosis inhibition : Compound 1 (derived from brominated intermediate) showed 24.9% pyroptosis inhibition at 10 µM .

  • Electrophilic group removal : Eliminating the Michael acceptor moiety (compound 2 ) reduced activity but retained concentration-dependent effects .

Synthetic Challenges

  • Low yields : Acylation reactions (e.g., 16 ) often suffered from low yields, necessitating optimization .

  • Protection requirements : Selective Boc protection was critical to avoid side reactions during alkylation .

Scientific Research Applications

Structure

The compound features a fused imidazole and benzene ring system, with notable substituents including a bromine atom and a methyl group. These structural characteristics contribute to its unique chemical properties, influencing its reactivity and biological interactions.

Biological Activities

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits various biological activities that have been documented in research studies:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting potential use as an antimicrobial agent.

Anticancer Properties

Studies have shown that this compound may inhibit cancer cell proliferation. For instance, it has been tested against specific cancer cell lines where it exhibited cytotoxic effects, indicating its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has been identified as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This property may facilitate drug design strategies aimed at enhancing therapeutic efficacy while minimizing adverse effects .

Applications in Medicinal Chemistry

The unique properties of this compound lend it to various applications in medicinal chemistry:

Drug Development

Due to its biological activities, researchers are exploring this compound as a potential scaffold for developing new drugs targeting infectious diseases and cancers. Its ability to interact with biological targets makes it a valuable candidate for further optimization .

Research Tool

In biochemical research, this compound serves as a useful tool for studying enzyme inhibition and microbial resistance mechanisms. Its role in understanding metabolic pathways can aid in the development of more effective therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested on human breast cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through specific cellular pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited CYP1A2 enzyme

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzimidazolone derivatives and their comparative features:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one 84712-08-3 5-Br, 1-Me 227.06 Drug intermediate; enzyme inhibition
5-Bromo-1,3-dihydrobenzoimidazol-2-one 39513-26-3 5-Br (no methyl group) 213.03 Lower molecular weight; reduced lipophilicity
6-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one 305790-48-1 6-Br, 1-Me 227.06 Positional isomer; altered binding affinity
5-Bromo-2-phenyl-1H-benzo[d]imidazole 1741-50-0 5-Br, 2-Ph 273.13 Enhanced aromatic stacking in enzyme pockets
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one N/A 5-Cl, 1-piperidin-4-yl 253.72 Bromine-to-chlorine substitution; kinase inhibition

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in enzyme binding pockets compared to chlorine. For example, brominated derivatives (e.g., 5-Bromo-1-methyl-) show stronger binding to bromodomains (e.g., Brpf1a) than chlorinated analogs . Methyl Group Impact: The 1-methyl group in 84712-08-3 improves metabolic stability compared to non-methylated analogs (e.g., 39513-26-3) by reducing oxidative degradation .

Positional Isomerism

  • The 5-bromo isomer (84712-08-3) exhibits distinct biological activity compared to its 6-bromo counterpart (305790-48-1). For instance, 5-bromo derivatives are more commonly utilized in antitumor research due to optimized steric compatibility with target proteins .

Synthetic Yields and Practicality

  • Derivatives with bulkier substituents (e.g., 3-butyl, 3-allyl) often show lower yields (62–82%) compared to simpler analogs like 84712-08-3, which is commercially available at scale (e.g., 5g for $23) .

Safety and Handling 84712-08-3 carries hazard statements for skin/eye irritation (H315, H320) and acute toxicity (H302), whereas non-brominated analogs (e.g., 1-methyl derivatives without halogens) generally have milder safety profiles .

Biological Activity

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS Number: 84712-08-3) is a heterocyclic compound belonging to the benzimidazole class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol. The compound features a bromine atom at the 5th position and a methyl group at the 1st position of the benzimidazole ring, which influences its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
CAS Number84712-08-3
Purity≥ 97%
Storage ConditionsSealed in dry, Room Temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes or modulate receptor activity by binding to their active sites, thus affecting various biochemical pathways. For instance, it has been shown to exhibit inhibitory effects on deubiquitinating enzymes (DUBs), which play crucial roles in protein degradation and cellular signaling pathways .

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole family exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has considerable activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These MIC values suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In studies focusing on HIV and other viral infections, derivatives of benzimidazole have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structure of this compound could be optimized for enhanced efficacy against viral targets .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models .

Study on DUB Inhibition

A significant study focused on identifying selective DUB inhibitors screened various compounds, including benzimidazole derivatives like this compound. The compound exhibited selective inhibition against USP7 with an IC50 value below 50 μM, highlighting its potential as a therapeutic agent in cancer treatment .

Evaluation Against Bacterial Strains

In another investigation, the antibacterial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it was particularly effective against Staphylococcus aureus with an MIC comparable to standard antibiotics such as ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of benzimidazol-2-one derivatives using methyl bromide under mild conditions (e.g., tetra-nn-butylammonium bromide catalysis). Evidence from analogous syntheses shows that optimizing solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) improves yields to >80% . Cyclization of brominated precursors with methylamine derivatives in the presence of coupling agents (e.g., EDCI/HOBt) is another viable route, though purity depends on post-synthesis column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1^1H NMR : Look for the methyl singlet at δ ~2.64 ppm (N–CH3_3) and aromatic protons between δ 7.45–8.35 ppm. The absence of NH protons confirms methylation .
  • FTIR : Key peaks include C=O stretching (~1617 cm1^{-1}), C–Br (~590 cm1^{-1}), and aromatic C–C vibrations (1450–1510 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak (M+^+) at m/zm/z ~228.0 (C8_8H7_7BrN2_2O) confirms the molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound against EGFR or other kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Thr790 and hydrophobic contacts with the kinase hinge region. Adjust protonation states using Epik .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for binding .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski violations) and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays (MTT/WST-1) on multiple cell lines (e.g., MCF-7, HeLa) to establish potency thresholds .
  • Mechanistic Profiling : Compare transcriptomic data (RNA-seq) from treated vs. untreated cells to identify pathway-specific effects (e.g., apoptosis vs. cell cycle arrest) .
  • Control Experiments : Validate purity via HPLC (>95%) to rule out impurities influencing activity discrepancies .

Q. How does substitution at the benzimidazole ring (e.g., bromine position) alter binding kinetics with biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with Br at positions 4, 5, or 6. Use SPR or ITC to measure KdK_d values for target proteins (e.g., tubulin). Bromine at position 5 enhances hydrophobic interactions in EGFR’s ATP-binding pocket .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to visualize halogen bonding .

Method Development Questions

Q. What protocols optimize the scalability of this compound’s synthesis for preclinical studies?

  • Methodological Answer :

  • Continuous Flow Chemistry : Use microreactors to enhance heat/mass transfer, reducing reaction time from hours to minutes. Monitor intermediates via in-line FTIR .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor and facilitate solvent recovery .

Q. How can researchers validate the compound’s stability under physiological conditions (e.g., plasma, buffer solutions)?

  • Methodological Answer :

  • HPLC-MS Stability Assays : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Monitor degradation products over 24–72 hours. Half-life >6 hours suggests suitability for in vivo studies .
  • LC-MS/MS Quantification : Use deuterated internal standards (e.g., D3_3-methyl analog) to improve accuracy in pharmacokinetic profiling .

Data Interpretation Challenges

Q. Why do NMR spectra sometimes show unexpected splitting patterns or impurities, and how can these artifacts be mitigated?

  • Methodological Answer :

  • Dynamic Effects : Rotameric states of the methyl group may cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Trace Metals : Chelate residual catalysts (e.g., Pd from coupling reactions) with EDTA before analysis .

Future Directions

Q. What unexplored applications (e.g., photodynamic therapy, fluorescent probes) could leverage this compound’s unique electronic properties?

  • Methodological Answer :

  • Photophysical Studies : Measure fluorescence quantum yield (ΦF\Phi_F) in solvents of varying polarity. Bromine’s heavy atom effect may enhance intersystem crossing for PDT applications .
  • Click Chemistry : Functionalize the imidazole ring with azide/alkyne groups for bioorthogonal tagging in live-cell imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.